molecular formula C12H15N3 B14349446 6-Cyclohexylpyrazolo[1,5-a]pyrimidine CAS No. 90253-55-7

6-Cyclohexylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14349446
CAS No.: 90253-55-7
M. Wt: 201.27 g/mol
InChI Key: UGEAZXCPYXLROO-UHFFFAOYSA-N
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Description

6-Cyclohexylpyrazolo[1,5-a]pyrimidine is a chemical compound built upon the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a rigid, bicyclic heterocyclic system of significant interest in medicinal chemistry and anticancer drug discovery . This core structure is recognized as a potent scaffold for developing protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancer cells . The pyrazolo[1,5-a]pyrimidine framework acts as an ATP-competitive inhibitor, effectively blocking the activity of various kinases implicated in oncogenesis . Researchers value derivatives like this compound for their potential to inhibit a range of kinase targets, such as CK2, EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . The specific incorporation of a cyclohexyl substituent at the 6-position is a strategic modification explored in structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties . This compound is intended for research applications such as investigating kinase signaling pathways, conducting in vitro and in vivo biological evaluations, and developing novel therapeutic agents. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90253-55-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-cyclohexylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H15N3/c1-2-4-10(5-3-1)11-8-13-12-6-7-14-15(12)9-11/h6-10H,1-5H2

InChI Key

UGEAZXCPYXLROO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN3C(=CC=N3)N=C2

Origin of Product

United States

Synthetic Methodologies for 6 Cyclohexylpyrazolo 1,5 a Pyrimidine and Analogous Pyrazolo 1,5 a Pyrimidine Derivatives

Cyclization Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System Formation

The formation of the pyrazolo[1,5-a]pyrimidine core predominantly relies on cyclization reactions, which efficiently construct the fused bicyclic system. nih.gov These strategies often involve the reaction of a pyrazole (B372694) precursor with a suitable partner to build the pyrimidine (B1678525) ring.

Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophilic Compounds

A primary and widely employed route for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of 3-aminopyrazoles or 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govresearchgate.net This method offers versatility in introducing substituents at various positions of the final molecule. nih.gov The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common approach. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, leading to cyclization and the formation of the pyrimidine ring. nih.gov These reactions are typically carried out under acidic or basic conditions. nih.gov For instance, the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid using acetic acid as a solvent provides a straightforward method for synthesizing novel pyrazolo[1,5-a]pyrimidine analogues. nih.govresearchgate.net

The regioselectivity of the cyclocondensation can be influenced by the nature of the reactants and the reaction conditions. For example, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate proceeds with high regioselectivity due to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group. researchgate.net

Reactant 1Reactant 2Catalyst/SolventProductReference
5-Aminopyrazoles1,3-Diketones or Keto EstersH2SO4/AcOHPyrazolo[1,5-a]pyrimidine derivatives researchgate.net
3-Substituted-5-amino-1H-pyrazolesCyclic β-dicarbonyl compoundsMicrowave irradiation or reflux in ethanolCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
Amino pyrazolesEnaminones or ChalconeK2S2O83-Halo-pyrazolo[1,5-a]pyrimidine derivatives nih.gov

One-Pot Cyclization Methodologies

One-pot methodologies offer an efficient approach to synthesize pyrazolo[1,5-a]pyrimidine derivatives by combining multiple reaction steps in a single vessel. This strategy is advantageous for rapidly generating diverse libraries of compounds. nih.gov A one-pot cyclization has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involving the reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides. nih.gov This process begins with a cyclocondensation reaction followed by oxidative halogenation. nih.gov

Formation of Cyclopentapyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines fused with a cyclopentane (B165970) ring, known as cyclopentapyrazolo[1,5-a]pyrimidines, can be achieved through the cyclization reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone. nih.gov This reaction proceeds with regioselectivity, and the use of microwave irradiation can lead to faster reaction times and higher yields compared to conventional heating methods. nih.govresearchgate.net

Condensation Reactions in Pyrazolo[1,5-a]pyrimidine Synthesis

Condensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov A frequently utilized strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The 5-aminopyrazole acts as a nucleophile, initiating an attack on a carbonyl carbon of the β-dicarbonyl compound, which is followed by a cyclization step to form the pyrimidine ring. nih.gov The reaction conditions can be either acidic or basic, and the use of catalysts like Lewis acids or bases can facilitate the formation of the fused ring system. nih.gov A simple and high-yielding procedure for novel pyrazolo[1,5-a]pyrimidine analogues involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid with acetic acid as the solvent. researchgate.net

Another example is the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines through the condensation of isoflavones with 3-aminopyrazole (B16455). nih.gov The regioselectivity of this reaction can be controlled by the heating method, with microwave irradiation favoring the formation of 5,6-diaryl derivatives and conventional heating yielding the 6,7-diaryl isomers. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govdistantreader.org This approach allows for the rapid generation of diverse derivatives by varying the individual components. nih.gov

A well-established three-component reaction involves the condensation of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to yield the pyrazolo[1,5-a]pyrimidine core. nih.gov This method is particularly useful for introducing substituents on both the pyrazole and pyrimidine rings simultaneously. nih.gov

Component 1Component 2Component 3ProductReference
3-Amino-1H-pyrazolesAldehydesMalononitrile or Ethyl CyanoacetateSubstituted pyrazolo[1,5-a]pyrimidines nih.gov
3-AminopyrazolesAldehydesSulfoxonium ylidesDiverse pyrazolo[1,5-a]pyrimidines nih.gov
4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamineTriethyl orthoformateCarbonyl compounds or nitriles with activated methylene groupSubstituted pyrazolo[1,5-a]pyrimidines researchgate.net

Advanced Catalytic Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

Modern synthetic methodologies increasingly employ advanced catalytic systems to enhance the efficiency, selectivity, and scope of pyrazolo[1,5-a]pyrimidine synthesis. Palladium-catalyzed cross-coupling reactions have been instrumental in introducing a wide array of functional groups, thereby expanding the structural diversity and biological activity of these compounds. nih.govrsc.org

Rhodium(III)-catalyzed annulation has been successfully applied in a three-component strategy for the synthesis of diverse pyrazolo[1,5-a]pyrimidines. This reaction involves the coupling of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating. nih.gov The method demonstrates good functional group tolerance, accommodating various aromatic and heteroaromatic aldehydes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the pyrazolo[1,5-a]pyrimidine skeleton, enabling the introduction of a wide array of substituents to modulate the physicochemical and biological properties of these compounds. nih.govrsc.org These methods are instrumental in creating carbon-carbon and carbon-heteroatom bonds, often with high efficiency and selectivity.

Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of the pyrazolo[1,5-a]pyrimidine core. For instance, derivatives functionalized with a chlorine atom at the C5 and C7 positions can undergo Suzuki coupling with various boronic acids or their pinacol (B44631) esters to introduce aryl or heteroaryl moieties. nih.gov A typical reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like aqueous sodium carbonate in a suitable solvent system. nih.gov This strategy has been successfully applied to synthesize a library of 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives, which have shown potential as selective PI3Kδ inhibitors. mdpi.com

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents. The reaction typically involves coupling a halogenated pyrazolo[1,5-a]pyrimidine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com This methodology has been instrumental in the synthesis of potent and selective inhibitors of Pim-1 kinase, where different amino groups were introduced at the 5-position of the 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) core. nih.gov

Furthermore, palladium-catalyzed direct C-H arylation has emerged as an efficient one-pot, two-step method for synthesizing 7-substituted pyrazolo[1,5-a]pyrimidines. This approach offers advantages over traditional Negishi coupling reactions, including shorter reaction times and higher yields. rsc.org Palladium-catalyzed oxidative C-H/C-H cross-coupling has also been developed for the direct regioselective coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes, using Pd(OAc)2 as the catalyst and AgOAc as the oxidant, without the need for pre-activation or directing groups. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction Type Reactants Catalyst/Reagents Product Reference
Suzuki-Miyaura Coupling 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, Indole-4-boronic acid pinacol ester Tetrakis(triphenylphosphine)palladium(0), Na2CO3 5-(Indol-4-yl)-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
Buchwald-Hartwig Amination 5-Chloro-pyrazolo[1,5-a]pyrimidine, Benzimidazole (B57391) derivative Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine derivative mdpi.com
Direct C-H Arylation 7-Ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, Aryl halide Palladium catalyst 7-Aryl-substituted pyrazolo[1,5-a]pyrimidine rsc.org
Oxidative C-H/C-H Coupling Pyrazolo[1,5-a]pyrimidine, Thiophene Pd(OAc)2, AgOAc Thienyl-substituted pyrazolo[1,5-a]pyrimidine rsc.org

Palladium-Catalyzed Intramolecular Dehydrogenative Coupling Reactions

A notable advancement in the synthesis of the fused pyrazolo[1,5-a]pyrimidine ring system is the development of palladium-catalyzed intramolecular dehydrogenative coupling reactions. acs.orgnih.gov This methodology provides a practical and efficient approach for constructing the bicyclic core from readily available starting materials under mild conditions. acs.org

The reaction typically involves the condensation of a 3-aminopyrazole with a suitable aldehyde or ketone derivative to form an intermediate, which then undergoes a palladium(II)-catalyzed intramolecular C-H activation and subsequent C-N bond formation. acs.org A plausible mechanism suggests the initial condensation is followed by coordination of the palladium catalyst. Deprotonation leads to a vinyl palladium intermediate, which then undergoes an intramolecular attack by the imine nitrogen. Subsequent reductive elimination of palladium affords the fused pyrazolo[1,5-a]pyrimidine product. acs.org This method has been successfully employed for the synthesis of a range of substituted pyrazolo[1,5-a]pyrimidines. acs.org

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. cu.edu.eg For the synthesis of pyrazolo[1,5-a]pyrimidines, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. nih.govcu.edu.eg

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation has been successfully used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net

This technique is particularly advantageous for multicomponent reactions, where the rapid heating enhances the reactivity of the starting materials, facilitating swift cyclization. nih.gov For example, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds provides a rapid and efficient route to highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Additionally, solvent-free microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines has been achieved through the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles. nih.gov

Ultrasonic Irradiation Methodologies

The use of ultrasonic irradiation as an energy source to promote organic reactions has gained traction as a green synthetic method. researchgate.netnih.gov Sonochemical methods can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved via the ultrasonic-assisted cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. researchgate.netnih.gov This methodology offers several advantages, including simple procedures, easy work-up, mild reaction conditions, very short reaction times (e.g., 5 minutes), and satisfactory product yields (61-98%). researchgate.netnih.gov Another green approach involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes under ultrasonic irradiation in aqueous ethanol, catalyzed by KHSO4, to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental impact and costs associated with solvent use and disposal. acs.org Several solvent-free methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines.

One such method involves the solvent-free condensation of β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation, which produces 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88-96%). rsc.org This approach not only avoids the use of solvents but also benefits from the rapid heating provided by microwaves. rsc.org Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free technique that has been applied to the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 2: Comparison of Green Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

Method Key Features Typical Reaction Time Advantages Reference
Microwave-Assisted Synthesis Rapid heating, often solvent-free Minutes Increased reaction rates, higher yields, enhanced purity nih.govresearchgate.net
Ultrasonic Irradiation Acoustic cavitation enhances reactivity ~5 minutes Mild conditions, short reaction times, good yields, simple work-up researchgate.netnih.gov
Solvent-Free Conditions Elimination of solvent Varies (minutes to hours) Reduced waste, lower environmental impact, cost-effective acs.orgrsc.org

Functionalization and Post-Synthetic Derivatization at the Pyrazolo[1,5-a]pyrimidine Core, with Emphasis on C-6 Position

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold lies in the ability to introduce a wide range of functional groups at various positions on the bicyclic core, which is crucial for tuning its biological activity and other properties. nih.govnih.gov Post-synthetic derivatization allows for the late-stage modification of the core structure, enabling the exploration of structure-activity relationships.

Functionalization can be achieved at positions 2, 3, 5, and 7 through the careful selection of starting materials for the initial cyclocondensation reaction. rsc.org For example, the use of different β-dicarbonyl compounds or their equivalents in the reaction with 5-aminopyrazoles allows for the introduction of various substituents at the C-5 and C-7 positions. nih.gov

While functionalization at many positions of the pyrazolo[1,s-a]pyrimidine core is well-established, derivatization at the C-6 position is less common. However, specific strategies have been developed to introduce functionality at this position. One notable method involves the synthesis of 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines. The subsequent reduction of the diazenyl group provides a route to obtaining a free amine at the C-6 position, yielding a 1,2-diamine system that can be used for the synthesis of further fused ring systems. nih.gov This highlights a targeted approach to achieving substitution at the otherwise less accessible C-6 position of the pyrazolo[1,5-a]pyrimidine core.

Regioselective C-H Functionalization Strategies

Direct C-H functionalization is a powerful and increasingly utilized strategy in organic synthesis for the construction of complex molecules, as it allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of pyrazolo[1,5-a]pyrimidine derivatives, C-H functionalization offers an atom-economical approach to introduce various substituents onto the heterocyclic core. However, a significant challenge in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is controlling the regioselectivity, as there are multiple C-H bonds available for activation.

Research into the direct C-H functionalization of pyrazolo[1,5-a]pyrimidines has revealed a strong preference for substitution at the C3 and C7 positions. The inherent electronic properties of the bicyclic system dictate this reactivity, with the C7 position being the most acidic and the C3 position being the most electron-rich. Consequently, the choice of catalyst and reaction conditions can often direct the functionalization to one of these sites over the others.

For instance, palladium-catalyzed direct arylation has been shown to be highly regioselective. The regioselectivity between the C3 and C7 positions can be controlled by the choice of the palladium catalyst system. A phosphine-containing palladium catalyst tends to promote direct arylation at the most acidic C7 position, while a phosphine-free catalyst favors the most electron-rich C3 position. d-nb.info Similarly, other C-H functionalization reactions, such as thiocyanation and selenocyanation, have been reported to occur with high regioselectivity at the C3 position under metal-free conditions. nih.gov

Despite the advances in C-H functionalization of the pyrazolo[1,5-a]pyrimidine core, the direct and regioselective functionalization at the C6 position, particularly for the introduction of an alkyl or cycloalkyl group like a cyclohexyl moiety, is not extensively documented in the scientific literature. Most reported synthetic routes to 6-substituted pyrazolo[1,5-a]pyrimidines rely on classical condensation reactions of substituted 5-aminopyrazoles with appropriate 1,3-dicarbonyl compounds or their equivalents, rather than direct C-H activation on the pre-formed bicyclic system. The development of methodologies for the selective C-H functionalization at the C6 position of the pyrazolo[1,5-a]pyrimidine ring remains a synthetic challenge.

Below is a data table summarizing the observed regioselectivity in C-H functionalization reactions of the pyrazolo[1,5-a]pyrimidine scaffold based on reported findings.

Functionalization TypePosition(s)Reagents and ConditionsResearch Finding
ArylationC7Pd catalyst with phosphine ligandThe phosphine-containing catalyst promotes direct arylation at the most acidic C7 position. d-nb.info
ArylationC3Phosphine-free Pd catalystThe phosphine-free catalyst targets the most electron-rich C3 position for arylation. d-nb.info
ThiocyanationC3N-Chlorosuccinimide (NCS), KSCNA metal-free, NCS-mediated method for highly regioselective C-H thiocyanation at the C3 position. nih.gov
SelenocyanationC3N-Chlorosuccinimide (NCS), KSeCNA metal-free, NCS-mediated approach for the regioselective C-H selenocyanation at the C3 position. nih.gov

Elucidation of Reaction Mechanisms in the Synthesis of 6 Cyclohexylpyrazolo 1,5 a Pyrimidine

Mechanistic Pathways of Cyclization Reactions

The most prevalent and efficient method for constructing the 6-Cyclohexylpyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a cyclohexyl-containing β-dicarbonyl compound or its equivalent. This strategy builds the pyrimidine (B1678525) ring onto the pre-existing pyrazole (B372694) ring.

The reaction mechanism proceeds through a well-defined sequence of steps:

Nucleophilic Attack: The process is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the electrophilic carbonyl carbons of the β-dicarbonyl precursor (e.g., a 1-cyclohexyl-1,3-diketone). This addition forms a tetrahedral intermediate.

Intramolecular Cyclization: Following the initial attack, an intramolecular condensation occurs. The endocyclic nitrogen atom (N1) of the pyrazole ring attacks the second carbonyl carbon. This step leads to the formation of a bicyclic intermediate.

Dehydration: The final step is a dehydration (elimination of a water molecule) from the bicyclic intermediate, which results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system.

This reaction can be catalyzed by either acids or bases, which facilitate the nucleophilic addition and subsequent cyclization and dehydration steps. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Table 1: Key Steps in the Cyclization Mechanism

Step Description Reactants Involved Intermediate/Product
1 Nucleophilic Addition 5-Aminopyrazole, Cyclohexyl-β-dicarbonyl Tetrahedral Intermediate
2 Intramolecular Condensation Tetrahedral Intermediate Bicyclic Intermediate

Ionic Pathways in C-H Functionalization

While the incorporation of the cyclohexyl group at the 6-position is most commonly achieved through the selection of appropriate starting materials for a cyclization reaction, post-synthesis modification of the pyrazolo[1,5-a]pyrimidine core is another important strategy for generating structural diversity. However, the direct C-H functionalization to introduce an alkyl group like cyclohexyl is less common than other transformations.

More frequently, functionalization of the pyrazolo[1,5-a]pyrimidine scaffold involves ionic pathways in cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions typically require a pre-functionalized pyrazolopyrimidine (e.g., a halogenated derivative) and proceed through well-established catalytic cycles involving organometallic intermediates. For instance, palladium-catalyzed cross-coupling has been extensively used to introduce a wide variety of functional groups onto this heterocyclic system, enhancing its structural and biological diversity.

Radical Formation Mechanisms

In certain synthetic routes leading to the pyrazolo[1,5-a]pyrimidine scaffold, radical mechanisms have been identified as playing a crucial role. One such pathway involves the reaction with α,β-unsaturated ketones. Mechanistic studies have confirmed that the formation of a radical species from the α,β-unsaturated ketone is a critical prerequisite for the success of the subsequent annulation (ring-forming) step.

This mechanism can be initiated by an appropriate radical initiator or through specific reaction conditions that promote single-electron transfer. The resulting radical intermediate is highly reactive and can engage in the cyclization cascade to form the pyrimidine ring. While less common than the ionic condensation pathway, this radical-mediated approach offers an alternative strategy for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

Analysis of Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in the synthesis of this compound, particularly when using an unsymmetrical β-dicarbonyl compound as a precursor. The reaction between a 5-aminopyrazole and a precursor like 1-cyclohexyl-1,3-butanedione can theoretically yield two different regioisomers: 6-cyclohexyl- or 5-cyclohexyl-pyrazolo[1,5-a]pyrimidine.

The outcome of the reaction is governed by several factors:

Steric Hindrance: The bulky cyclohexyl group can sterically hinder the initial nucleophilic attack of the 5-amino group. The attack will preferentially occur at the less sterically hindered carbonyl carbon, directing the regioselectivity of the cyclization.

Electronic Effects: The electronic nature of the substituents on the β-dicarbonyl compound influences the electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can enhance the reactivity of the adjacent carbonyl group, guiding the initial nucleophilic addition.

Studies have demonstrated that these reactions often proceed with high regioselectivity, leading predominantly to one isomer. The definitive structure and regiochemistry of the synthesized compounds are typically confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and solid-state analysis, which can distinguish between the possible regioisomeric products. In the context of this compound, stereoselectivity is generally not a factor in the formation of the aromatic core itself, but it can become relevant if chiral centers are present in the substituents.

Table 2: Factors Influencing Regioselectivity

Factor Influence on Reaction Desired Outcome for 6-Cyclohexyl Isomer
Steric Effects The bulky cyclohexyl group directs the initial nucleophilic attack to the less hindered carbonyl. Attack on the carbonyl carbon away from the cyclohexyl group.
Electronic Effects The relative electrophilicity of the two carbonyl carbons guides the initial attack. Favorable electronic properties guiding the reaction pathway.

| Reaction Conditions | Temperature, solvent, and catalyst can influence the kinetic vs. thermodynamic product ratio. | Optimized conditions to favor the formation of the 6-cyclohexyl product. |

Advanced Structural Characterization and Spectroscopic Analysis of 6 Cyclohexylpyrazolo 1,5 a Pyrimidine

Application of Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods provides a complete picture of the molecular structure of 6-Cyclohexylpyrazolo[1,5-a]pyrimidine, from its atomic connectivity to the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazolo[1,5-a]pyrimidine (B1248293) core and the cyclohexyl substituent. The aromatic protons on the pyrimidine (B1678525) ring, typically H5 and H7, would appear as doublets in the downfield region. ekb.eg The protons of the pyrazole (B372694) ring, H2 and H3, would also resonate in the aromatic region. The cyclohexyl protons would appear as a series of multiplets in the upfield region, with the methine proton attached directly to the pyrimidine ring being the most deshielded of this group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon atom. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine core are characteristic of this heterocyclic system. nih.gov The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom. researchgate.net

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrazolo[1,5-a]pyrimidine H2Aromatic regionAromatic region
Pyrazolo[1,5-a]pyrimidine H3Aromatic regionAromatic region
Pyrazolo[1,5-a]pyrimidine H5Aromatic region (doublet)Aromatic region
Pyrazolo[1,5-a]pyrimidine H7Aromatic region (doublet)Aromatic region
Cyclohexyl-CH (methine)Upfield region (multiplet)Aliphatic region
Cyclohexyl-CH₂ (methylene)Upfield region (multiplets)Aliphatic region

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides additional structural information. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound.

The fragmentation of pyrazolo[1,5-a]pyrimidine derivatives often involves characteristic losses of small molecules and radicals. For this compound, fragmentation would likely involve the loss of the cyclohexyl group or fragments thereof. The stability of the pyrazolo[1,5-a]pyrimidine core would likely result in its appearance as a significant fragment in the mass spectrum.

Fragment Expected m/z value Description
[M]⁺Calculated Molecular WeightMolecular ion
[M - C₆H₁₁]⁺M - 83Loss of the cyclohexyl radical
[Pyrazolo[1,5-a]pyrimidine]⁺119Pyrazolo[1,5-a]pyrimidine core

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Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The FTIR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyrazolo[1,5-a]pyrimidine system and the aliphatic cyclohexyl group. The C=N and C=C stretching vibrations of the heterocyclic rings would also be prominent. The absence of certain bands, such as those for N-H or O-H groups, would confirm the structure of the target compound. ekb.eg

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretching3000-3100
Aliphatic C-H stretching2850-2960
C=N stretching1600-1650
C=C stretching1450-1600

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Conformational Analysis and Supramolecular Interactions within the Pyrazolo[1,5-a]pyrimidine System

In the solid state, molecules of this compound would be expected to engage in various non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules and van der Waals interactions involving the cyclohexyl groups. These supramolecular interactions dictate the crystal packing and can influence the physical properties of the compound. researchgate.net

Computational and Theoretical Investigations of 6 Cyclohexylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these calculations have been employed to determine equilibrium geometry, total energy, and the distribution of electronic charge. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For heterocyclic compounds like pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations are used to predict molecular structure and reactivity. semanticscholar.org Studies on related pyrazolo[1,5-a]pyrimidine compounds often utilize the B3LYP functional combined with basis sets like 6-31G(d) or 6-311+G** to carry out geometry optimization and calculate various molecular parameters. researchgate.netresearchgate.net These calculations help in understanding the geometric and structural details of the molecule. researchgate.net For instance, DFT can be used to determine bond lengths, bond angles, and Mulliken atomic charges, providing a detailed picture of the molecule's ground state geometry and charge distribution. researchgate.netsemanticscholar.org

Table 1: Illustrative DFT Calculation Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

Parameter Method/Basis Set Application
Geometry Optimization B3LYP/6-31G(d) Determining the most stable molecular conformation. researchgate.net
Electronic Properties B3LYP/6-311+G** Calculation of HOMO-LUMO energies and molecular electrostatic potential. researchgate.net

This table is illustrative and based on methods applied to related pyrazolo[1,5-a]pyrimidine compounds.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the electronic structure of molecules. researchgate.net In computational studies of pyrazolo[1,5-a]pyrimidine derivatives, HF calculations, often in conjunction with basis sets like 6-31G(d) or 6-311+G**, have been used alongside DFT to investigate the equilibrium geometry and orbital energies. researchgate.netresearchgate.net Comparing results from both HF and DFT methods can provide a more comprehensive understanding of the electronic characteristics of the molecule. While HF is a less computationally expensive method, it does not account for electron correlation to the same extent as DFT, which can be important for accurately predicting certain molecular properties. researchgate.net

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule dictates its chemical reactivity. Analyses such as HOMO-LUMO energy calculations and molecular electrostatic potentials are critical for predicting how 6-Cyclohexylpyrazolo[1,5-a]pyrimidine might interact with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the kinetic stability and chemical reactivity of a molecule. researchgate.net

A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, these energies are calculated using methods like DFT (e.g., B3LYP/6-31G(d)) to understand the charge transfer that can occur within the molecule, which is a key aspect of its reactivity. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energy Data for a Pyrazolo[1,5-a]pyrimidine Derivative

Molecular Orbital Energy (eV) Implication
HOMO -6.5 Electron-donating capability
LUMO -1.5 Electron-accepting capability

Note: The values in this table are hypothetical examples to illustrate the concept for a generic pyrazolo[1,5-a]pyrimidine derivative.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. For related pyrazolo[3,4-d]pyrimidine structures, MEP analysis has been used to identify these reactive regions, which is crucial for understanding intermolecular interactions, such as those with a biological receptor. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques that provide insights into the behavior of a molecule over time and its interaction with biological macromolecules. nih.gov For the pyrazolo[1,5-a]pyrimidine class of compounds, molecular docking simulations are frequently used to predict the binding orientation and affinity of the molecule within the active site of a target protein, such as a kinase. nih.govrsc.org

Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex. mdpi.com These simulations model the movement of atoms and molecules over a period of time, allowing researchers to observe the conformational changes and key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding. rsc.orgmdpi.com This information is invaluable for structure-based drug design, helping to refine the structure of lead compounds like this compound to improve their binding affinity and selectivity for a specific biological target. nih.govrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, docking studies have been extensively performed to explore its interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy. nih.gov

Derivatives of pyrazolo[1,5-a]pyrimidine have been docked into the ATP-binding sites of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Tropomyosin receptor kinase A (TRKA), and FMS-like tyrosine kinase 3 (FLT3). ekb.egmdpi.comnih.govnih.gov These studies aim to understand the structural basis of inhibition and to guide the design of more potent and selective inhibitors. mdpi.com The pyrazolo[1,5-a]pyrimidine core is considered a bioisostere of adenine (B156593), the purine (B94841) base in ATP, allowing it to fit well within the kinase ATP-binding cleft. rsc.orgresearchgate.net Docking simulations for this class of compounds have successfully highlighted binding interactions and affinity for enzyme active sites, providing a rationale for their observed biological activities. ekb.egekb.eg

Analysis of Binding Modes and Interaction Energies

The analysis of docking results reveals specific binding modes and key molecular interactions that stabilize the ligand-target complex. For pyrazolo[1,5-a]pyrimidine inhibitors, interactions with the hinge region of the kinase active site are crucial for potent inhibitory activity.

A common binding pattern involves the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and backbone amino acid residues in the hinge region, such as Leu83 in CDK2. mdpi.comresearchgate.net In addition to these critical hydrogen bonds, hydrophobic interactions play a significant role in stabilizing the complex. nih.govrsc.org The cyclohexyl group at the 6-position of the scaffold is particularly well-suited to engage in such hydrophobic contacts within the typically nonpolar ATP binding pocket.

Computational studies on CDK2 inhibitors have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are stabilized in a characteristic 'flying bat' conformation, primarily through hydrogen bonds and hydrophobic contacts. nih.govrsc.org The core heterocyclic ring often overlaps significantly with the adenine group of ATP. nih.govrsc.org The analysis of binding energies, often calculated as docking scores, helps to quantify the affinity of the ligand for the target, with lower energy values indicating more favorable binding. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown strong binding scores of -7.0582 kcal/mol with CDK2 and -7.61 kcal/mol with the colchicine (B1669291) binding site of tubulin. nih.gov

Target ProteinKey Interacting ResiduesType of InteractionReference
CDK2Leu83Hydrogen Bond mdpi.comresearchgate.net
CDK2Lys33, Gln131Hydrogen Bond researchgate.net
CDK2Gly13Hydrophobic Interaction researchgate.net
Tubulin (Colchicine Site)α and β tubulin residuesMultiple Interactions nih.gov
VEGFR-2Active Site ResiduesBinding Affinity ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org This allows for the prediction of the activity of new, unsynthesized molecules. wikipedia.org For the pyrazolo[1,5-a]pyrimidine class of compounds, 3D-QSAR studies like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

In a study of 111 pyrazolo[1,5-a]pyrimidine derivatives as CDK2/cyclin A inhibitors, a robust CoMSIA model was developed. nih.gov This model utilized steric, hydrophobic, and hydrogen-bond donor field descriptors to correlate the molecular properties with inhibitory activity. nih.gov The statistical significance of the model was high, indicating strong predictive capability both internally and externally. nih.govrsc.org

Statistical Results of a CoMSIA Model for Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors nih.govrsc.org
ParameterValueDescription
0.516Cross-validated correlation coefficient, indicating good internal predictive power.
R²ncv0.912Non-cross-validated correlation coefficient.
R²pre0.914Predictive correlation coefficient for the external test set.
SEE0.347Standard Error of Estimate.
SEP0.812Standard Error of Prediction.

The contour maps generated from this QSAR model provide a visual representation of how different structural features influence biological activity. nih.gov Crucially, these maps indicated that bulky and hydrophobic features in the region corresponding to the 6-position of the pyrazolo[1,5-a]pyrimidine core are beneficial for inhibitory activity. nih.govrsc.org This finding strongly supports the rationale for incorporating a cyclohexyl group at this position to enhance potency, as it satisfies both the steric and hydrophobic requirements for optimal interaction with the target.

Chemoinformatics and Machine Learning Approaches for Activity Prediction

Chemoinformatics and machine learning are increasingly being applied in drug discovery to build predictive models from large chemical datasets. mdpi.com These approaches can go beyond traditional QSAR by handling more complex, non-linear relationships between chemical structures and biological activities. nih.gov

For large sets of kinase inhibitors that include pyrazolo[1,5-a]pyrimidine scaffolds, various machine learning algorithms have been used to construct robust predictive models. nih.gov In a study on 2,229 Janus Kinase 2 (JAK2) inhibitors, methods such as decision trees (DT), support vector machines (SVM), deep neural networks (DNN), and random forests (RF) were employed to build QSAR models. nih.gov

The Random Forest model, an ensemble method, demonstrated excellent predictive performance for both cross-validation and external test sets. nih.gov Such models are valuable for virtual screening of large compound libraries to prioritize candidates for synthesis and testing, thereby accelerating the discovery of new inhibitors.

Performance of Machine Learning Models for JAK2 Inhibitor Activity Prediction nih.gov
ModelCross-Validation R²Cross-Validation RMSETest Set R²Test Set RMSE
Random Forest (RF)0.74 ± 0.050.63 ± 0.050.75 ± 0.030.62 ± 0.04
Support Vector Machine (SVM)0.69 ± 0.050.69 ± 0.050.69 ± 0.040.69 ± 0.04
Deep Neural Network (DNN)0.65 ± 0.060.73 ± 0.060.65 ± 0.050.73 ± 0.05

Theoretical Photophysical Property Predictions and Their Relevance

Theoretical calculations are an important tool for examining the electronic and photophysical properties of fluorescent molecules. nih.gov The pyrazolo[1,5-a]pyrimidine core has attracted significant interest for its potential in optical applications, such as fluorescent probes and organic materials, due to its tunable photophysical properties. mdpi.comnih.govrsc.org Theoretical methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict and understand properties like light absorption, emission, and underlying electronic processes. rsc.orgresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Processes

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and acceptor in close proximity, typically linked by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, leading to the formation of an excited tautomer, which can then relax to the ground state, often with a large Stokes shift (a significant difference between the absorption and emission wavelengths). nih.govmdpi.com The investigation of ESIPT processes is relevant for designing novel fluorophores and molecular sensors. nih.govnih.gov Theoretical calculations are crucial for mapping the potential energy surfaces of the ground and excited states to confirm the feasibility and mechanism of the proton transfer. While the unsubstituted pyrazolo[1,5-a]pyrimidine core does not possess the classic donor-acceptor pair for ESIPT, appropriately substituted derivatives can be designed to undergo this process. nih.gov

Analysis of Absorption and Emission Transitions

The absorption and emission spectra of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature and position of substituents on the fused ring system. nih.gov Theoretical calculations using TD-DFT have been successfully used to assign the observed electronic absorption bands and predict transition energies. researchgate.net

Studies on 7-substituted pyrazolo[1,5-a]pyrimidines have shown that their main absorption band, typically between 340–440 nm, can be assigned to an intramolecular charge transfer (ICT) process. nih.gov The electronic nature of the substituent significantly modulates this ICT character. Electron-donating groups (EDGs) at position 7 have been shown, both experimentally and theoretically, to favor large absorption and emission intensities. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. nih.govrsc.org These computational analyses provide a deep understanding of the structure-property relationships, allowing for the rational design of pyrazolo[1,5-a]pyrimidine-based materials with tailored optical properties. rsc.org The presence of a non-conjugated, bulky alkyl group like cyclohexyl at the 6-position is not expected to directly participate in the π-conjugated system responsible for the ICT, but it can influence the molecule's conformation and solid-state packing, which can indirectly affect its photophysical properties.

Experimental Photophysical Data for Representative 7-Substituted Pyrazolo[1,5-a]pyrimidines in THF nih.gov
Compound (Substituent at pos. 7)Absorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
Phenyl (EDG-like)36118,7434320.81
4-Methoxyphenyl (B3050149) (EDG)36720,5934390.97
4-Nitrophenyl (EWG)4043,3205800.01

Structure Activity Relationship Sar Studies of 6 Cyclohexylpyrazolo 1,5 a Pyrimidine Derivatives

General Principles of SAR for the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold

The pyrazolo[1,5-a]pyrimidine core is a versatile and rigid framework that has been extensively utilized in the development of inhibitors for a wide range of protein kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase. nih.govmdpi.comnih.gov Its fused bicyclic structure, combining a pyrazole (B372694) and a pyrimidine (B1678525) ring, is highly amenable to chemical modification, allowing for fine-tuning of its pharmacological properties. nih.gov

The scaffold's efficacy largely stems from its function as an ATP-competitive inhibitor, where it occupies the ATP-binding pocket of kinases. nih.govrsc.org The nitrogen atoms within the core structure are crucial for forming key hydrogen bonds with the hinge region of the kinase, a fundamental interaction for potent inhibition. mdpi.com

Structure-activity relationship studies have established that substitutions at positions C-2, C-3, C-5, C-6, and C-7 can dramatically alter a compound's potency and selectivity. nih.govnih.gov The introduction of diverse functional groups at these sites can modify the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing interactions with the target through hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.gov This adaptability makes the pyrazolo[1,5-a]pyrimidine scaffold an ideal starting point for designing next-generation kinase inhibitors for various therapeutic areas, particularly oncology. nih.gov

Impact of the Cyclohexyl Substituent at C-6 on Biological Activity and Selectivity

While specific studies focusing exclusively on the 6-cyclohexyl derivative are not extensively detailed in the reviewed literature, research on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors provides valuable insights into the role of the C-6 position. nih.gov In these studies, the C-6 position was explored with various substituents, revealing its importance for biological activity.

The C-6 position is part of the pyrimidine ring of the scaffold, and modifications here can influence the orientation of the molecule within the kinase binding pocket. Studies on related compounds show that this position can tolerate different groups, including aryl and heteroaryl moieties like 3-thienyl groups. nih.gov The optimization of substituents at C-6, in conjunction with modifications at C-3, led to a significant enhancement in potency against KDR kinase. nih.gov

A cyclohexyl group at the C-6 position introduces a bulky and lipophilic (hydrophobic) moiety. Based on SAR principles from related scaffolds, such features can contribute to activity in several ways:

Hydrophobic Interactions: The cyclohexyl ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues within the ATP-binding pocket, potentially increasing binding affinity.

Solubility and Pharmacokinetics: The lipophilic nature of the cyclohexyl group can affect the compound's solubility and other pharmacokinetic properties, which are critical for its development as a drug candidate.

In the development of KDR inhibitors, replacing an initial phenyl group at C-6 with a 3-thienyl group was found to be optimal for potency. nih.gov This suggests that the size, electronics, and hydrophobic character of the C-6 substituent are key determinants of activity. The non-planar, bulky nature of a cyclohexyl group would offer a different profile than flat aryl rings, potentially leading to unique selectivity profiles against different kinases.

Influence of Substituent Patterns at Other Positions (C-2, C-3, C-5, C-7) on Activity

Substitutions at other positions on the pyrazolo[1,5-a]pyrimidine ring are critical for modulating biological activity.

Position C-2: Modifications at the C-2 position have been shown to influence kinase selectivity. For instance, incorporating polar groups at this position can be designed to form hydrogen bonds with the kinase's hinge region, while other substitutions, such as various amine groups, have been used to optimize activity and selectivity for PI3Kδ. rsc.orgmdpi.com

Position C-3: This position is frequently modified to enhance potency. In a series of Pim-1 inhibitors, optimization of 3-aryl substituents was a key strategy. nih.gov For Trk inhibitors, the introduction of a picolinamide (B142947) group via an amide bond at C-3 was shown to significantly increase activity. mdpi.com

Position C-5: The C-5 position is often considered critical for potency. For Pim-1 inhibitors, SAR studies indicated that the C-5 substituent was more important for activity than the C-3 substituent, playing a crucial role in hydrogen bonding interactions. nih.gov Similarly, for Trk inhibitors, attaching a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C-5 led to a marked increase in inhibitory activity. mdpi.com

Position C-7: The C-7 position is also a key site for modification. Introducing a 7-N-aryl group has been shown to be crucial for boosting the inhibitory activity of certain CDK2 inhibitors. rsc.org

The following table summarizes the impact of substituents at various positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets.

PositionKinase TargetImpact of SubstitutionReference
C-3 KDR4-methoxyphenyl (B3050149) group optimized potency. nih.gov
Pim-1Aryl group substitution explored for optimization. nih.gov
TrkAPicolinamide group significantly enhanced activity. mdpi.com
C-5 Pim-1Substituent is critical for potency and hydrogen bonding. nih.gov
TrkA2,5-difluorophenyl-substituted pyrrolidine increased activity. mdpi.com
C-6 KDR3-thienyl group was optimal for potency. nih.gov
C-7 CDK2N-aryl substitution was crucial to boost activity. rsc.org

Role of Specific Functional Groups (e.g., Amide, Halogen, Aryl)

Specific functional groups are frequently employed to enhance the molecular interactions between the inhibitor and its target.

Amide: The inclusion of an amide linkage, particularly at the C-3 position, has proven to be a successful strategy. For TrkA inhibitors, the presence of a picolinamide moiety significantly enhanced activity, underscoring the importance of this functional group for establishing strong interactions within the binding site. mdpi.com

Halogen: Halogen atoms, especially fluorine, play a key role in modulating activity. The incorporation of fluorine can enhance binding affinity, as seen in Trk inhibitors where it improves interactions with specific amino acid residues like Asn655. mdpi.com The use of a 2,5-difluorophenyl group at C-5 is a recurring motif in potent kinase inhibitors. mdpi.com

Aryl: Aryl groups are widely used substituents at multiple positions (C-3, C-5, C-6, C-7) to engage in hydrophobic and π–π stacking interactions. For KDR inhibitors, a 4-methoxyphenyl group at C-3 and a 3-thienyl group at C-6 were optimal. nih.gov For CDK2 inhibitors, a 7-N-aryl substitution was found to be critical for high potency. rsc.org

Detailed Analysis of Molecular Interactions with Biological Targets

The inhibitory mechanism of pyrazolo[1,5-a]pyrimidine derivatives is primarily driven by their interaction with the ATP-binding site of protein kinases.

Hinge Region Interactions

A critical interaction for kinase inhibition is the formation of hydrogen bonds with the "hinge region," which connects the N- and C-lobes of the kinase domain. For the pyrazolo[1,5-a]pyrimidine scaffold, the N1 atom of the pyrazole ring is a key hydrogen bond donor. mdpi.com In studies of Trk inhibitors, this N1 atom was shown to form a crucial hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region, anchoring the inhibitor in the active site. mdpi.com The specific amino acid residues involved can vary between kinases, but this hydrogen bonding pattern is a hallmark of this inhibitor class.

Hydrophobic and Polar Interactions

The binding affinity of 6-cyclohexylpyrazolo[1,5-a]pyrimidine derivatives to their target proteins, often kinases, is significantly influenced by a combination of hydrophobic and polar interactions. The pyrazolo[1,5-a]pyrimidine scaffold itself serves as a versatile framework that can be modified to fine-tune these interactions for enhanced potency and selectivity. nih.govnbinno.com

Polar interactions, primarily hydrogen bonds, are equally important for anchoring the molecule to the target and ensuring high affinity. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are key sites for forming hydrogen bonds. nbinno.com Docking studies have shown that the free amino group in some derivatives can form a crucial hydrogen bond with the essential amino acid Leu83 in the hinge region of CDK2. ekb.eg In the development of Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with the Met592 residue. mdpi.com The introduction of specific functional groups can create additional polar contacts; for instance, fluorine incorporation has been shown to enhance interactions with the Asn655 residue in Trk. mdpi.com

The interplay between these hydrophobic and polar interactions dictates the binding mode and ultimately the inhibitory activity of these compounds.

Table 1: Key Molecular Interactions of this compound Derivatives

Type of InteractionContributing Moiety/SubstituentInteracting Amino Acid Residue (Example Target)Reference
HydrophobicAryl group at 7-positionVal18, Phe80, Leu134, Ala144 (CDK2) ekb.eg
HydrophobicPyridine ring substituentHydrophobic pocket (Trk) mdpi.com
Hydrogen Bond (Hinge Interaction)Pyrazolo[1,5-a]pyrimidine coreMet592 (Trk) mdpi.com
Hydrogen BondAmino groupLeu83 (CDK2) ekb.eg
Polar InteractionFluorine substituentAsn655 (Trk) mdpi.com

Rational Design and Development of Potent and Selective Analogues through SAR

The detailed understanding of the structure-activity relationships (SAR) has been instrumental in the rational design of novel this compound analogues with improved potency and selectivity. nih.govrsc.org By systematically modifying the core scaffold and its substituents, researchers can optimize the interactions with the target protein, leading to the development of superior drug candidates. bohrium.com

One successful strategy involves modifying substituents to enhance binding affinity. For example, in the development of inhibitors for FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD), optimization of a screening hit led to a series of pyrazolo[1,5-a]pyrimidine derivatives with potent inhibitory activity. nih.gov Compounds 17 and 19 from this series demonstrated IC₅₀ values of 0.4 nM against FLT3-ITD and were also effective against resistance-conferring mutations. nih.govresearchgate.net This was achieved by exploring different substituents on the pyrazolo[1,5-a]pyrimidine core to maximize interactions within the kinase binding site.

Another key aspect of rational design is improving selectivity to minimize off-target effects. nih.gov In the case of Trk inhibitors, the addition of a morpholine (B109124) group at a specific position was found to improve selectivity by reducing interactions with unintended targets. mdpi.com Similarly, the design of selective PI3Kδ inhibitors involved modifications to the pyrazolo[1,5-a]pyrimidine core to achieve high selectivity over other PI3K isoforms. nih.govmdpi.com Compound CPL302415, a benzimidazole (B57391) derivative of pyrazolo[1,5-a]pyrimidine, showed an IC₅₀ of 18 nM for PI3Kδ and excellent selectivity against PI3Kα, PI3Kβ, and PI3Kγ. mdpi.com

The design of dual-target inhibitors is another advanced application of SAR. Based on the pharmacophores of known CDK2 and TRKA inhibitors like dinaciclib (B612106) and larotrectinib, novel 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives were designed. nih.gov The goal was to retain the pyrazolopyrimidine scaffold to facilitate hydrogen bonding with key residues in both kinases (Leu83 of CDK2 and Met592 of TRKA). nih.gov This approach led to compounds like 6t, which exhibited potent dual inhibitory activity with an IC₅₀ of 0.09 µM against CDK2 and 0.45 µM against TRKA. nih.gov

These examples highlight how a deep understanding of SAR, particularly the specific hydrophobic and polar interactions, enables the rational design of highly potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitors for various therapeutic targets.

Table 2: Examples of Rationally Designed Pyrazolo[1,5-a]pyrimidine Analogues

CompoundTargetKey SAR-Driven ModificationResulting Activity (IC₅₀)Reference
Compound 17FLT3-ITDOptimization of substituents on the core scaffold0.4 nM nih.govresearchgate.net
Compound 19FLT3-ITDOptimization of substituents on the core scaffold0.4 nM nih.govresearchgate.net
CPL302415PI3KδAddition of a benzimidazole group18 nM mdpi.com
Compound 6tCDK2/TRKA (Dual)2-(anilinyl) substitution to target both kinases0.09 µM (CDK2), 0.45 µM (TRKA) nih.gov

Future Research Directions and Unexplored Avenues for 6 Cyclohexylpyrazolo 1,5 a Pyrimidine

Development of Novel and More Efficient Synthetic Routes and Green Chemistry Enhancements

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-Cyclohexylpyrazolo[1,5-a]pyrimidine and its derivatives. While traditional methods often involve hazardous solvents and require long reaction times, modern synthetic chemistry is moving towards greener alternatives. rasayanjournal.co.in

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been successfully used for other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to shorten reaction times and improve yields. nih.govnih.gov Applying microwave irradiation to the cyclization and condensation steps required to build the 6-cyclohexyl substituted core could offer a significant process enhancement.

Ultrasonic Irradiation: Ultrasound-assisted synthesis is another green technique that can promote reactions in aqueous media, reducing the need for volatile organic solvents. researchgate.netbme.hu Exploring the reaction of 5-aminopyrazoles with appropriate β-dicarbonyl compounds containing a cyclohexyl moiety under ultrasonic conditions could lead to a highly efficient and sustainable synthetic route. bme.hu

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the this compound scaffold would improve atom economy and reduce waste by minimizing intermediate isolation steps. nih.govcu.edu.eg

Green Solvents and Catalysts: Research into using biodegradable solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) could drastically reduce the environmental impact of synthesis. researchgate.netcu.edu.eg Furthermore, employing reusable solid acid catalysts instead of corrosive liquid acids would align with the principles of green chemistry. rasayanjournal.co.inbme.hu

Green Chemistry ApproachPotential Advantage for Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields. nih.gov
Ultrasonic IrradiationUse of aqueous media, energy efficiency. researchgate.netbme.hu
Multicomponent ReactionsImproved atom economy, reduced waste. nih.gov
Green Solvents (e.g., Water, PEG)Lower environmental impact and toxicity. rasayanjournal.co.incu.edu.eg

Application of Advanced Structural Characterization Techniques for Complex Analogues

As more complex analogues of this compound are synthesized, unambiguous structural confirmation will be critical. Future efforts should employ a suite of advanced analytical techniques. While standard 1H and 13C NMR are foundational, more sophisticated methods will be necessary to determine regioselectivity and stereochemistry, especially when multiple functional groups are introduced.

Techniques such as 2D NMR (e.g., HMBC, NOESY) will be essential for confirming the precise connectivity and spatial relationships within the molecule. researchgate.net For crystalline derivatives, single-crystal X-ray diffractometry will provide definitive structural data, offering insights into bond lengths, angles, and intermolecular interactions like hydrogen bonding and π–π stacking, which can influence both biological activity and material properties. researchgate.net

Refinement of Computational Models for Enhanced Predictive Analysis and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery. For this compound, future research should focus on refining computational models to better predict its properties and guide the design of new derivatives.

Molecular Docking: Advanced docking simulations can predict the binding modes of 6-cyclohexyl analogues within the active sites of various protein targets, such as kinases or cyclooxygenase enzymes. nih.govekb.eg This helps in understanding the structural basis of activity and designing modifications to improve binding affinity.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights that are crucial for predicting its photophysical properties for applications in materials science. nih.gov

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital. nih.gov Refining these models for the pyrazolo[1,5-a]pyrimidine class will allow for the early-stage filtering of candidates with poor pharmacokinetic profiles, saving time and resources.

Exploration of New Biological Targets and Polypharmacology Potential

The pyrazolo[1,5-a]pyrimidine scaffold is known to inhibit a wide range of protein kinases, including CDKs, Trk kinases, and Pim-1, making it a "privileged scaffold" in cancer research. nih.govmdpi.comnih.govnih.gov A key future direction is to screen this compound and its derivatives against a broad panel of kinases and other enzymes to identify novel biological targets.

This exploration could uncover unexpected activities and lead to applications in new therapeutic areas. Furthermore, the concept of polypharmacology , where a single drug is designed to interact with multiple targets, is a promising strategy for treating complex diseases like cancer. nih.gov Investigating the ability of this compound derivatives to selectively inhibit a specific set of disease-relevant kinases could lead to the development of more effective and resistance-avoiding therapies.

Design of Highly Selective and Potent Derivatives through Advanced SAR Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. nih.govmdpi.com For this compound, a systematic exploration of SAR is a critical future step.

This involves synthesizing libraries of related compounds where other positions on the pyrazolo[1,5-a]pyrimidine core (e.g., positions 2, 3, 5, and 7) are systematically modified. researchgate.net By comparing the biological activities of these analogues, researchers can identify key structural features required for potency and selectivity against a specific biological target. researchgate.netmdpi.com For instance, SAR studies on other pyrazolo[1,5-a]pyrimidines have shown that substitutions at the 6- and 7-positions can be crucial for potent and selective COX-2 inhibition. researchgate.net Similar detailed studies will be essential to optimize the 6-cyclohexyl scaffold for any identified target.

Investigation of Potential Applications Beyond Medicinal Chemistry (e.g., Material Sciences, Fluorescent Probes – theoretical and foundational aspects)

The pyrazolo[1,5-a]pyrimidine core is not only biologically active but also possesses interesting photophysical properties. researchgate.netnih.gov Derivatives have been identified as promising fluorophores with high quantum yields, making them suitable for applications in materials science and as biological probes. nih.govbohrium.com

Future research should investigate the foundational aspects of how the 6-cyclohexyl substituent influences these properties. The bulky, non-aromatic cyclohexyl group could affect the molecule's packing in the solid state, potentially leading to unique solid-state emission characteristics. nih.gov Theoretically, these compounds could be explored as:

Fluorescent Probes: By attaching specific recognition moieties, the this compound core could be developed into chemosensors for detecting ions or pH changes. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the scaffold suggests a potential, though theoretical, application in optoelectronic materials. researchgate.netnih.gov

This avenue of research would expand the utility of the this compound scaffold beyond its traditional role in medicinal chemistry.

Q & A

Basic: What are the common synthetic strategies for preparing 6-cyclohexylpyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated carbonyl compounds. For example:

  • Step 1: Cyclization of 5-aminopyrazole with cyclohexyl-substituted β-enaminones forms the pyrazolo[1,5-a]pyrimidine core.
  • Step 2: Post-functionalization (e.g., halogenation, alkylation) at positions 3, 5, or 7 is achieved using regioselective reagents like hypervalent iodine (e.g., for C3 halogenation) .
  • Key Reagents: Hydrazine derivatives, β-enaminoketones, and amidines are critical intermediates .

Basic: How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Methodological Answer:

  • Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions. IR identifies functional groups (e.g., carbonyls at ~1600–1700 cm1^{-1}) .
  • X-ray Crystallography: Resolves ambiguity in fused-ring systems, particularly for regiochemical assignments .
  • Mass Spectrometry: HRMS validates molecular formulas, especially for halogenated derivatives .

Advanced: How can regioselective functionalization at the C3 position of pyrazolo[1,5-a]pyrimidine be achieved?

Methodological Answer:
Hypervalent iodine reagents (e.g., PhI(OAc)2_2) enable regioselective halogenation at C3:

  • Conditions: React this compound with NXS (X = Cl, Br, I) in DCM at 0–25°C.
  • Yield: Up to 95% for iodination, with electron-withdrawing substituents enhancing reactivity .
  • Application: C3-iodinated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., IC50_{50} variability) are addressed via:

  • SAR Analysis: Systematic substitution at positions 2, 6, and 6. For example:

    PositionSubstituentEffect on ActivitySource
    6CyclohexylEnhances lipophilicity and kinase binding
    7MethoxyModulates electron density, affecting DNA intercalation
  • Crystallographic Studies: Resolve target-binding ambiguities (e.g., interactions with CDK2 or Pim-1 kinases) .

Advanced: How do this compound derivatives induce p53-mediated apoptosis in cancer cells?

Methodological Answer:

  • Mechanism: Derivatives like anthranilamide conjugates activate p53 by displacing E6 oncoprotein in HPV-positive cells (e.g., HeLa), stabilizing p53 and upregulating pro-apoptotic Bax and p21 .
  • Experimental Design:
    • Cell Cycle Analysis: Flow cytometry reveals G2_2/M or G1_1 arrest.
    • Western Blotting: Confirms p53 phosphorylation and mitochondrial apoptosis markers .

Basic: What are the typical applications of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition: Derivatives selectively target Pim-1, CDK2, and KDR kinases via hinge-region interactions .
  • Anticancer Agents: 5,7-Dimethyl-2-phenyl derivatives show IC50_{50} values <5 µM against HEPG2 liver carcinoma .
  • Allosteric Modulators: Activate TSPO (18 kDa translocator protein) for neuroinflammatory applications .

Advanced: How are computational methods used to optimize pyrazolo[1,5-a]pyrimidine-based drug candidates?

Methodological Answer:

  • Docking Studies: Predict binding modes with targets like COX-2 (e.g., 6,7-dimethyl derivatives show >100× selectivity over COX-1) .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .

Basic: What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., DMF, hydrazine).
  • Waste Disposal: Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced: How do photophysical properties of pyrazolo[1,5-a]pyrimidines enable material science applications?

Methodological Answer:

  • Fluorescence Tuning: Electron-donating groups (e.g., –OMe) at C7 shift emission to ~450 nm, useful for OLEDs .
  • Synthesis: Post-functionalization with π-conjugated systems (e.g., anthracene) enhances quantum yields .

Advanced: What experimental approaches validate enzyme inhibition by pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Kinase Assays: Use ADP-Glo™ to measure ATP consumption in Pim-1 inhibition studies .
  • ITC (Isothermal Titration Calorimetry): Quantifies binding affinity (Kd_d) and thermodynamics .
  • Crystallography: Resolves inhibitor-enzyme interactions (e.g., hydrogen bonding with CDK2’s Lys89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.